6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid
Overview
Description
6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a pyrrole ring with a triazole ring, making it a valuable subject for studies in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid typically involves a multi-step process. One common synthetic route includes the following steps:
Etherification: The initial step involves the etherification of a suitable precursor.
Hydrazonation: The intermediate product undergoes hydrazonation to introduce the hydrazine group.
Cyclization: The hydrazine intermediate is then cyclized to form the triazole ring.
Reduction: Finally, the compound is reduced to yield the desired product.
The overall yield of this process is approximately 39%, and the final product is characterized using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the triazole ring or other parts of the molecule.
Substitution: Substitution reactions can occur at different positions on the pyrrole or triazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dimethyl sulfoxide (DMSO) or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce amine-substituted compounds.
Scientific Research Applications
6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid involves its interaction with specific molecular targets. For instance, some derivatives of this compound have been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death. The compound binds to the allosteric pocket of RIPK1, preventing its activation and subsequent signaling pathways .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole: This compound shares a similar triazole ring structure but differs in the arrangement of the pyrrole ring.
2-(Pentafluorophenyl)-2,5,6,7-tetrahydropyrrolo[1,2,4]triazol-4-ium tetrafluoroborate: Another related compound with a pentafluorophenyl group and a tetrafluoroborate counterion.
Uniqueness
6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid is unique due to its specific ring fusion and carboxylic acid functional group, which confer distinct chemical properties and reactivity
Properties
IUPAC Name |
6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c10-6(11)4-1-5-8-7-3-9(5)2-4/h3-4H,1-2H2,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSFFNFCXAUEHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN2C1=NN=C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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